molecular formula C13H20N2 B067840 2-Aminomethyl-1-benzyl-piperidine CAS No. 170701-98-1

2-Aminomethyl-1-benzyl-piperidine

Cat. No.: B067840
CAS No.: 170701-98-1
M. Wt: 204.31 g/mol
InChI Key: DKWRQRNCULDABS-UHFFFAOYSA-N
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Description

2-Aminomethyl-1-benzyl-piperidine is an organic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound consists of a piperidine ring substituted with an aminomethyl group and a benzyl group, making it a versatile compound for various chemical reactions and applications .

Mechanism of Action

Target of Action

The primary target of 2-Aminomethyl-1-benzyl-piperidine is the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetate. By targeting AChE, this compound can influence the concentration of acetylcholine in the synaptic cleft, thereby modulating nerve signal transmission.

Mode of Action

This compound interacts with AChE through its benzyl-piperidine group . The AChE enzyme has two active anionic binding sites: the catalytic and peripheral sites. The benzyl-piperidine group of the compound binds well to the catalytic site, interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels.

Pharmacokinetics

The compound’s molecular weight (20431 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced nerve signal transmission. This can result in improved cognitive function, making this compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-1-benzyl-piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the benzyl-piperidine intermediate. This intermediate is then further reacted with formaldehyde and ammonia to introduce the aminomethyl group, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-1-benzyl-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminomethyl-1-benzyl-piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the aminomethyl and benzyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

(1-benzylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWRQRNCULDABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439969
Record name 2-Aminomethyl-1-benzyl-piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170701-98-1
Record name 1-(Phenylmethyl)-2-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170701-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminomethyl-1-benzyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzylpiperidin-2-yl)methanamine
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